molecular formula C8H13NO2 B13303766 2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid

2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid

Katalognummer: B13303766
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: WEODFZZSVXOPDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid is a bicyclic amino acid derivative with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C8H13NO2, and it has a molecular weight of 155.19 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid typically involves the cyclopropanation of allylic carbamates followed by functionalization of the resulting bicyclic structure . One common method involves the use of the Wittig-Furukawa reagent (Zn(CH2I)2) for cyclopropanation, which is followed by various functionalization steps to introduce the amino and acetic acid groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or hydroxyl groups .

Wissenschaftliche Forschungsanwendungen

2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as an agonist for group II mGlu receptors sets it apart from other similar compounds, making it a valuable tool in neurological research and drug development .

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

2-(2-amino-2-bicyclo[3.1.0]hexanyl)acetic acid

InChI

InChI=1S/C8H13NO2/c9-8(4-7(10)11)2-1-5-3-6(5)8/h5-6H,1-4,9H2,(H,10,11)

InChI-Schlüssel

WEODFZZSVXOPDY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2C1C2)(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.